molecular formula C13H11N3 B112907 3-Amino-4-(phenylamino)benzonitrile CAS No. 68765-52-6

3-Amino-4-(phenylamino)benzonitrile

Cat. No. B112907
CAS RN: 68765-52-6
M. Wt: 209.25 g/mol
InChI Key: IQOJDSWWUHQSEO-UHFFFAOYSA-N
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Description

3-Amino-4-(phenylamino)benzonitrile is a chemical compound with the molecular formula C13H11N3 . It has a molecular weight of 209.25 g/mol . The IUPAC name for this compound is 3-amino-4-anilinobenzonitrile .


Molecular Structure Analysis

The molecular structure of 3-Amino-4-(phenylamino)benzonitrile has been studied with Density Functional Theory . The InChI representation of the molecule is InChI=1S/C13H11N3/c14-9-10-6-7-13 (12 (15)8-10)16-11-4-2-1-3-5-11/h1-8,16H,15H2 .


Chemical Reactions Analysis

While specific chemical reactions involving 3-Amino-4-(phenylamino)benzonitrile are not available, benzonitriles in general are involved in various chemical reactions. For instance, they can undergo amino-catalyzed [3+3] benzannulation reactions .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 209.25 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 . The topological polar surface area of the compound is 61.8 Ų .

Scientific Research Applications

Spectroscopic Characterization and Molecular Structure Analysis

  • Scientific Field : Physical Chemistry
  • Application Summary : The compound is used for spectroscopic characterization, molecular structure analysis, dielectric studies, and biological activities .
  • Methods of Application : The molecular structure of 4-(3-aminophenyl)benzonitrile (AP-PhCN) was studied with Density Functional Theory. The calculated wavenumbers were supported by the experimental analysis of the vibrational modes of 4-(3-aminophenyl)benzonitrile .
  • Results or Outcomes : The results indicate the heterointeraction arises owing to the hydrogen bonding made between the C≡N of AP-PhCN and –OH group. Further, thermodynamic properties such as enthalpy and entropy have also been investigated .

Intermediate in Drug Synthesis

  • Scientific Field : Pharmaceutical Chemistry
  • Application Summary : Benzonitrile, which includes 3-Amino-4-(phenylamino)benzonitrile, is used as an intermediate in the production of various drugs .
  • Methods of Application : The nitrile group in the Benzonitrile molecule can be manipulated to create numerous biologically active compounds .
  • Results or Outcomes : This application has led to the production of a wide range of pharmaceuticals .

Influenza Endonuclease Inhibitor

  • Scientific Field : Virology
  • Application Summary : The compound is used in molecular docking studies to explore the interaction between the AP-PhCN and Influenza endonuclease inhibitor .
  • Methods of Application : The molecular docking studies are performed to explore the interaction between the AP-PhCN and Influenza endonuclease inhibitor .
  • Results or Outcomes : The results of these studies can help in the development of new antiviral drugs .

Synthesis of Phenazines

  • Scientific Field : Organic Chemistry
  • Application Summary : The compound is used in the synthesis of phenazines, which are known to exhibit a diverse range of biological properties .
  • Methods of Application : Oxidation of 3-amino-4-(4-amino-phenylamino)benzonitrile by ferric chloride led to 8-amino-phenazine-2-carbonitrile, which was further hydrolyzed to give 8-amino-phenazine-2-carboxylic acid .
  • Results or Outcomes : This method provides a new synthetic route for the production of phenazines .

Green Synthesis of Benzonitrile

  • Scientific Field : Green Chemistry
  • Application Summary : The compound is used in a green synthesis method for benzonitrile, which is a versatile chemical that plays key roles in the synthesis of benzoic acid, benzylamine, benzamide, pesticides, and dyes .
  • Methods of Application : The preparation of benzonitrile from benzaldehyde and hydroxylamine hydrochloride is one of the most advantageous approaches due to the constant carbon number in the reactant and final product, mild reaction conditions, low production cost, and prospect for industrial-scale application .
  • Results or Outcomes : The benzaldehyde conversion and benzonitrile yield were both 100% at 120 °C in 2 h .

Solvent and Precursor in Perfumery and Pharmaceutical Industries

  • Scientific Field : Industrial Chemistry
  • Application Summary : Benzonitrile, including 3-Amino-4-(phenylamino)benzonitrile, is used as a common solvent in the perfumery and pharmaceutical industries and as a solvent to extract fatty acids and hydrocarbons .
  • Methods of Application : The compound is used as a flexible precursor for many derivatives .
  • Results or Outcomes : This application has led to the production of a wide range of products in the perfumery and pharmaceutical industries .

properties

IUPAC Name

3-amino-4-anilinobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3/c14-9-10-6-7-13(12(15)8-10)16-11-4-2-1-3-5-11/h1-8,16H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQOJDSWWUHQSEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=C(C=C2)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10358241
Record name 3-Amino-4-(phenylamino)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-(phenylamino)benzonitrile

CAS RN

68765-52-6
Record name 3-Amino-4-(phenylamino)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
C Karaaslan - Turkish Journal of Pharmaceutical Sciences, 2020 - ncbi.nlm.nih.gov
Objectives: In our previous studies we synthesized some potent antiparasitic, anticancer and antimicrobial amidine derivatives. Despite all their potent activities, it is well known that due …
Number of citations: 5 www.ncbi.nlm.nih.gov
Ç KARAASLAN - cms.galenos.com.tr
INTRODUCTION: In our previous studies we synthesized some potent antiparasitic, anticancer and antimicrobial amidine derivatives. Despite all their potent activities, it is well known …
Number of citations: 0 cms.galenos.com.tr

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